molecular formula C14H19N2O5PS B12064151 4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester CAS No. 23819-94-5

4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester

Cat. No.: B12064151
CAS No.: 23819-94-5
M. Wt: 358.35 g/mol
InChI Key: QREQPDSQERABEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, a diethoxyphosphinothioyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Diethoxyphosphinothioyl Group: This step involves the reaction of the intermediate compound with diethoxyphosphinothioyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphinothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the diethoxyphosphinothioyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic acid, ethyl ester: Similar structure but lacks the cyano and diethoxyphosphinothioyl groups.

    4-Pyridinecarboxylic acid: Lacks the ester and diethoxyphosphinothioyl groups.

    4-cyano-2-pyridinecarboxylic acid: Similar but lacks the diethoxyphosphinothioyl and ethyl ester groups.

Uniqueness

4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

23819-94-5

Molecular Formula

C14H19N2O5PS

Molecular Weight

358.35 g/mol

IUPAC Name

ethyl 3-cyano-2-diethoxyphosphinothioyloxy-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C14H19N2O5PS/c1-5-18-14(17)11-8-10(4)16-13(12(11)9-15)21-22(23,19-6-2)20-7-3/h8H,5-7H2,1-4H3

InChI Key

QREQPDSQERABEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)OP(=S)(OCC)OCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.